4-Chloro-2-iodofuro[2,3-b]pyridine
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Overview
Description
4-Chloro-2-iodofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. This compound is characterized by the presence of both chlorine and iodine substituents on the furo[2,3-b]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with a suitable reagent to form the furo[2,3-b]pyridine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine substituent is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation and Reduction Reactions: The furo[2,3-b]pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a disease-related pathway . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the furo[2,3-b]pyridine ring .
Comparison with Similar Compounds
4-Chloro-2-iodofuro[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Chloro-2-bromofuro[2,3-b]pyridine: Similar structure but with a bromine substituent instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen atom.
4-Chloro-2-fluorofuro[2,3-b]pyridine: Contains a fluorine substituent, which can significantly alter its chemical properties and biological activity.
4-Chloro-2-methylfuro[2,3-b]pyridine: The presence of a methyl group instead of a halogen can lead to different pharmacological properties and reactivity
The uniqueness of this compound lies in its specific halogen substituents, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-iodofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBTZKPLJLOLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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